molecular formula C21H21ClO11 B12100427 2-[2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride CAS No. 28500-03-0

2-[2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride

Cat. No.: B12100427
CAS No.: 28500-03-0
M. Wt: 484.8 g/mol
InChI Key: DGLWRNZJQCODBU-UHFFFAOYSA-N
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Description

Petunidin 3-arabinoside is an anthocyanin, a type of water-soluble pigment responsible for the red, purple, and blue colors in many plants. It is specifically a glycoside of petunidin, which is one of the six common anthocyanidins. Petunidin 3-arabinoside is found in various fruits, particularly berries, and has been noted for its antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of petunidin 3-arabinoside typically involves the glycosylation of petunidin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation uses glycosyltransferases to attach the arabinose sugar to petunidin under mild conditions, preserving the integrity of the anthocyanin structure. Chemical glycosylation, on the other hand, involves the use of arabinose donors and catalysts such as Lewis acids to facilitate the reaction.

Industrial Production Methods

Industrial production of petunidin 3-arabinoside is often carried out by extracting it from natural sources, such as blueberries (Vaccinium spp.). The extraction process involves maceration of the fruit, followed by purification steps like filtration, centrifugation, and chromatography to isolate the desired anthocyanin .

Chemical Reactions Analysis

Types of Reactions

Petunidin 3-arabinoside undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the degradation of the anthocyanin, resulting in the formation of colorless or brown compounds.

    Reduction: Although less common, reduction reactions can alter the chromophore, affecting the color properties.

    Substitution: This involves the replacement of functional groups on the anthocyanin molecule, which can modify its solubility and stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic conditions.

    Reduction: Reducing agents like sodium borohydride can be used, often in neutral or slightly basic conditions.

    Substitution: Reagents such as diazonium salts or halogens can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various derivatives with altered functional groups.

Scientific Research Applications

Petunidin 3-arabinoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which petunidin 3-arabinoside exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Petunidin 3-arabinoside is unique among anthocyanins due to its specific glycosylation pattern. Similar compounds include:

    Cyanidin 3-glucoside: Another anthocyanin with a glucose moiety instead of arabinose.

    Delphinidin 3-rutinoside: Contains a rutinoside sugar and has different antioxidant properties.

    Malvidin 3-galactoside: Features a galactose sugar and is known for its stability and color intensity.

Compared to these compounds, petunidin 3-arabinoside offers a distinct combination of antioxidant activity and stability, making it particularly valuable in both research and industrial applications .

Properties

CAS No.

28500-03-0

Molecular Formula

C21H21ClO11

Molecular Weight

484.8 g/mol

IUPAC Name

2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride

InChI

InChI=1S/C21H20O11.ClH/c1-29-15-3-8(2-12(24)17(15)26)20-16(32-21-19(28)18(27)13(25)7-30-21)6-10-11(23)4-9(22)5-14(10)31-20;/h2-6,13,18-19,21,25,27-28H,7H2,1H3,(H3-,22,23,24,26);1H

InChI Key

DGLWRNZJQCODBU-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O.[Cl-]

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O.[Cl-]

Origin of Product

United States

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